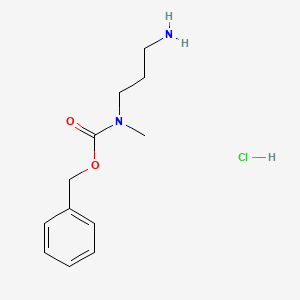

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(3-aminopropyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-14(9-5-8-13)12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXZQXMFPJTFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662567 | |

| Record name | Benzyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-94-7 | |

| Record name | Benzyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride: A Key Building Block in Modern Drug Discovery

CAS Number: 1179362-94-7 Molecular Formula: C₁₂H₁₉ClN₂O₂ Molecular Weight: 258.75 g/mol

Abstract

This technical guide provides a comprehensive overview of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride, a versatile bifunctional building block crucial in contemporary pharmaceutical research and development. This document will delve into the synthesis, physicochemical properties, analytical characterization, and key applications of this compound, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this molecule in their synthetic strategies.

Introduction: The Strategic Importance of Mono-Protected Diamines

In the landscape of modern drug discovery, the precise spatial arrangement of functional groups is paramount to achieving desired pharmacological activity and optimizing drug-like properties. Mono-protected diamines, such as this compound, have emerged as indispensable tools for medicinal chemists. These molecules offer a strategic advantage by providing two distinct nitrogen functionalities with orthogonal reactivity. The protected amine allows for selective transformations at one end of the molecule, while the free amine (in its hydrochloride salt form for enhanced stability and handling) is available for subsequent coupling or derivatization.

The subject of this guide, featuring a carbobenzyloxy (Cbz) protecting group on the secondary amine and a primary amine hydrochloride, presents a unique combination of steric and electronic properties. The Cbz group, a classic and robust amine protecting group, offers stability under a range of conditions and can be selectively removed, often through hydrogenolysis.[1] This controlled reactivity is fundamental to the construction of complex molecular architectures, including peptidomimetics and sophisticated molecular scaffolds.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1179362-94-7 | [3] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [3] |

| Molecular Weight | 258.75 | [3] |

| Appearance | White to off-white solid | General Supplier Data |

| Solubility | Soluble in water, methanol, and other polar organic solvents | General Chemical Principles |

The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately compared to the free base, which is likely a viscous oil. The presence of both a protected carbamate and a primary ammonium salt influences its reactivity and solubility profile.

Synthesis and Manufacturing

The synthesis of this compound involves a key strategic step: the selective mono-protection of the unsymmetrical diamine, N-methyl-1,3-diaminopropane. The differential reactivity of the primary and secondary amines allows for regioselective protection.

Synthetic Strategy: The Logic of Selective Protection

The synthesis hinges on the selective acylation of the more nucleophilic and less sterically hindered primary amine of N-methyl-1,3-diaminopropane is generally not the desired pathway. However, in this case, the target is the N-protection of the secondary amine. This can be achieved under carefully controlled conditions. A general approach to mono-protection of diamines often involves using a limiting amount of the protecting group reagent. However, for selective protection of a secondary amine in the presence of a primary amine, specific reaction conditions are crucial.

A plausible synthetic pathway is outlined below. The direct Cbz protection of N-methyl-1,3-diaminopropane would likely lead to a mixture of products. A more controlled approach would be necessary to achieve the desired isomer.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for the Cbz protection of amines.[1]

Step 1: Synthesis of Benzyl (3-aminopropyl)(methyl)carbamate

-

To a stirred solution of N-methyl-1,3-diaminopropane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of tetrahydrofuran (THF) and water at 0 °C, add a base such as sodium bicarbonate (2.0 eq).

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.0-1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, if a biphasic system was used, separate the organic layer. If DCM was used, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired mono-protected diamine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified benzyl (3-aminopropyl)(methyl)carbamate in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

A precipitate will form. Continue stirring for 30-60 minutes in the ice bath.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.1 ppm), the aromatic protons (a multiplet between 7.2 and 7.4 ppm), the methyl group on the nitrogen (a singlet around 2.8-3.0 ppm), and the propyl chain protons (multiplets in the aliphatic region). The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate (around 156 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the methyl and propyl groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base at m/z 223.29.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. The purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable building block in several areas of drug discovery.

PROTAC Linker Synthesis

A significant application of this molecule is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in determining the efficacy of a PROTAC by controlling the spatial orientation of the two ligands. This compound provides a flexible and synthetically tractable fragment for constructing these linkers.

Caption: Role of the diamine as a linker component in a PROTAC molecule.

The free primary amine can be coupled to one of the ligands or an extension of the linker, while the Cbz-protected secondary amine can be deprotected at a later stage for coupling to the other ligand, allowing for a modular and controlled assembly of the PROTAC molecule.

Scaffold for Medicinal Chemistry

Mono-protected diamines are fundamental building blocks for creating diverse molecular scaffolds. The conformationally flexible propyl chain of this compound allows for the positioning of substituents in various spatial orientations, which is crucial for optimizing interactions with biological targets.[4] By derivatizing the primary amine and subsequently deprotecting and modifying the secondary amine, a library of compounds with diverse functionalities can be generated for screening in drug discovery programs.

Peptide and Peptidomimetic Synthesis

The primary amine of this compound can be incorporated into peptide chains, for instance, at the C-terminus or as a side-chain modification, to introduce a cationic center or a point of attachment for other moieties. The Cbz-protected secondary amine can be unmasked later in the synthesis for further functionalization, such as cyclization or branching of the peptide backbone. This allows for the creation of non-natural peptide architectures with potentially enhanced stability and biological activity.

Safety and Handling

As a hydrochloride salt of an amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block for researchers in drug discovery and medicinal chemistry. Its well-defined structure, with orthogonally protected amino groups, provides a powerful tool for the controlled and modular synthesis of complex molecules, most notably as a key component in the rapidly evolving field of PROTACs. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its value as a cornerstone in the development of novel therapeutics.

References

[3] MedChemExpress. Benzyl (3-aminopropyl)(methyl)carbamate hydrochloride. [2] Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. [5] Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines. [1] Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [4] ResearchGate. (2025). Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride (CAS: 1179362-94-7), a key bifunctional building block in modern organic synthesis and medicinal chemistry. The document details the compound's core physicochemical properties, including its precise molecular weight, and offers expert insights into its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's significant applications, particularly as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs), supported by detailed, reproducible protocols and workflows. This guide serves as an essential resource for scientists leveraging this reagent in complex synthetic challenges and innovative drug discovery programs.

Chemical Identity and Physicochemical Properties

This compound is a mono-protected diamine derivative. The presence of a carboxybenzyl (Cbz) protecting group on one nitrogen atom and a methyl group on the same nitrogen renders the molecule a unique intermediate. The primary amine at the opposing end remains available for nucleophilic attack or further functionalization, while the hydrochloride salt form enhances its stability and handling characteristics as a solid.

Molecular Formula and Weight

The fundamental molecular characteristics are crucial for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

Structure and Identification

-

Chemical Name: Benzyl (3-aminopropyl)(methyl)carbamate hydrochloride[2]

-

Chemical Structure:

-

SMILES Code: NCCCN(C(OCC1=CC=CC=C1)=O)C.[H]Cl[1]

-

This structure consists of a propane-1,3-diamine backbone. One nitrogen atom (N-1) is substituted with both a methyl group and a benzyloxycarbonyl (Cbz) group. The other nitrogen (at the 3-position) is a primary amine, which is protonated to form the hydrochloride salt.

-

Tabulated Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1179362-94-7 | [1][2] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1][2] |

| Molecular Weight | 258.75 g/mol | [2] |

| Form | Solid (Typical) | General Knowledge |

| Storage | Inert atmosphere, room temperature | [1] |

| Primary Application | PROTAC Linker, Synthetic Intermediate | [2] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound relies on the selective protection of its diamine precursor, N-methyl-1,3-diaminopropane. The choice of the Cbz group is strategic; it is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, making it ideal for multi-step syntheses.[4][5]

Synthetic Rationale and Workflow

The most common synthetic route involves the reaction of N-methyl-1,3-diaminopropane with benzyl chloroformate.

-

Expertise & Causality: The starting material, N-methyl-1,3-diaminopropane, has two nitrogen atoms with different nucleophilicities. However, for a clean mono-protection, the reaction is typically run at a 1:1 stoichiometry or with a slight excess of the diamine. The reaction is performed in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloric acid generated in situ. This prevents the formation of the diamine dihydrochloride salt, which would halt the reaction. The final step involves treating the purified free base with ethereal or ethanolic HCl to precipitate the desired hydrochloride salt, which aids in purification and improves the compound's shelf-life.

Generalized Synthesis Workflow Diagram

Sources

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride structure

An In-Depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 1179362-94-7), a bifunctional organic building block of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The molecule's unique architecture, featuring a selectively protected secondary amine and a reactive primary amine hydrochloride salt, makes it a versatile intermediate for constructing complex molecular scaffolds. This document details its molecular structure, the strategic role of the carboxybenzyl (Cbz) protecting group, a robust synthesis protocol, and standard methods for analytical characterization. Furthermore, it explores its applications as a synthetic precursor and outlines essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction

In the intricate field of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents, the ability to selectively modify one functional group in the presence of others is paramount. This necessity has given rise to the extensive use of protecting groups, which serve as temporary masks for reactive sites.[1] this compound is a prime exemplar of this chemical strategy. It is derived from the simple N-Methyl-1,3-diaminopropane, a molecule possessing two amine groups of differing reactivity (one primary, one secondary).[2][3] By selectively protecting the secondary amine with a carboxybenzyl (Cbz) group, a stable carbamate is formed, leaving the primary amine available for further chemical transformation.[4] The subsequent conversion to a hydrochloride salt enhances the compound's stability and handling characteristics, rendering the terminal primary amine ready for nucleophilic addition or coupling reactions upon deprotonation. This guide elucidates the core attributes of this valuable synthetic intermediate.

Chapter 1: Molecular Structure and Physicochemical Properties

The structure of this compound is defined by three key components: a central 1,3-diaminopropane backbone, a methyl and a carboxybenzyl (Cbz) group attached to the nitrogen at the 1-position, and a hydrochloride salt formed at the nitrogen of the 3-position.

The Cbz group, a benzyl carbamate, renders the N-1 nitrogen non-nucleophilic and stable to a wide range of reaction conditions, except for catalytic hydrogenolysis.[5][6] The propane linker provides conformational flexibility, while the terminal ammonium group serves as a latent nucleophile, which can be unmasked by treatment with a base.

Physicochemical Data

The key properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | Benzyl methyl(3-aminopropyl)carbamate hydrochloride | N/A |

| CAS Number | 1179362-94-7 | [7][8] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [7][8] |

| Molecular Weight | 258.75 g/mol | [7] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in water, methanol, and DMSO | General Knowledge |

| Storage | Inert atmosphere, room temperature | [8] |

Chapter 2: The Strategic Role of the Carboxybenzyl (Cbz) Group

The utility of this compound stems directly from the strategic implementation of the Cbz protecting group. In the precursor, N-Methyl-1,3-diaminopropane, both the primary and secondary amines are nucleophilic and would compete in reactions with electrophiles, leading to a mixture of products.[3]

Causality of Protection: A protecting group is essential to achieve regioselectivity.[1] The Cbz group is introduced to temporarily block the reactivity of one amine, allowing the other to react selectively.[4] The secondary amine of the precursor is generally more nucleophilic than the primary amine due to the electron-donating effect of the methyl group, leading to its preferential reaction with benzyl chloroformate (Cbz-Cl) under controlled conditions.

Properties of the Cbz Group:

-

Formation: It is readily installed by reacting an amine with benzyl chloroformate, usually in the presence of a mild base to neutralize the HCl byproduct.[9][10]

-

Stability: The resulting carbamate is exceptionally stable to a wide range of reagents, including many acids, bases, and nucleophiles, making it compatible with numerous subsequent reaction steps.

-

Cleavage: The key advantage of the Cbz group is its facile removal under mild, neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[5][6] This process, known as hydrogenolysis, cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This specific lability allows for deprotection without affecting other sensitive functional groups that might be unstable to acidic or basic conditions.[5]

Chapter 3: Synthesis and Purification Protocol

The synthesis of this compound is a well-established, two-step process involving selective N-protection followed by salt formation.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of Benzyl methyl(3-aminopropyl)carbamate (Free Base)

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Methyl-1,3-diaminopropane (1.0 eq.).[2] Dissolve it in a suitable solvent such as dichloromethane (DCM) at a concentration of ~0.5 M.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and to minimize potential side reactions.

-

Base Addition: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃, ~1.5 eq.), to the flask. The base neutralizes the hydrochloric acid that is generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.

-

Cbz-Cl Addition: Slowly add a solution of benzyl chloroformate (Cbz-Cl, ~1.0 eq.) in DCM dropwise via the addition funnel over 30-60 minutes. Maintaining a slow addition rate at low temperature ensures selective protection of the more nucleophilic secondary amine.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.

-

Purification: Purify the crude product using column chromatography on silica gel if necessary to remove any unreacted starting material or di-protected byproduct.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in ether (~2M) or gaseous HCl until the solution reaches an acidic pH (test with pH paper).

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for an additional 30 minutes in an ice bath to maximize precipitation.

-

Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the final product, this compound, under vacuum to obtain a stable, crystalline solid.

Chapter 4: Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step in the synthetic process. A combination of spectroscopic and chromatographic methods should be employed.

| Analytical Technique | Purpose & Expected Observations |

| ¹H NMR | Structure Confirmation: Expect to see characteristic signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the N-methyl protons (~2.9 ppm), and the three distinct methylene (CH₂) groups of the propane backbone. |

| ¹³C NMR | Structure Confirmation: Key signals include the carbamate carbonyl carbon (~156 ppm), carbons of the aromatic ring, the benzylic carbon, and the carbons corresponding to the N-methyl and propane chain. |

| Mass Spectrometry (MS) | Molecular Weight Verification: The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₂H₁₈N₂O₂) upon loss of HCl. |

| GC or HPLC | Purity Assessment: A single major peak should be observed, allowing for the quantification of purity (typically >95-98%). This is crucial for ensuring the material's suitability for subsequent reactions.[11][12][13] |

| Infrared (IR) Spectroscopy | Functional Group Analysis: Presence of a strong C=O stretch for the carbamate group (~1680-1700 cm⁻¹), N-H stretches for the ammonium salt, and C-H stretches. |

Chapter 5: Applications in Research and Drug Development

The primary utility of this compound is as a versatile bifunctional linker or building block.

-

Pharmaceutical Synthesis: The terminal primary amine can be readily deprotonated and used in a variety of coupling reactions, such as amide bond formation with activated carboxylic acids, reductive amination with aldehydes or ketones, or as a nucleophile in substitution reactions. This allows for the elongation of the molecule and the introduction of diverse functionalities, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The compound can be found as a structural motif in intermediates for various therapeutic agents.[14]

-

Peptide and Peptidomimetic Chemistry: While not a standard amino acid, the diaminopropane scaffold can be incorporated into peptide-like structures to create peptidomimetics with altered conformational properties and improved stability against enzymatic degradation.

-

Materials Science: The diamine structure can be used in the synthesis of polymers and functional materials where precise control over the placement of nitrogen atoms is required.

Chapter 6: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential.

-

Hazard Profile: The parent compound, 1,3-diaminopropane, is flammable, corrosive, and can cause severe skin burns and eye damage.[15][16][17] While the protected form is generally less aggressive, it should still be handled with care. The hydrochloride salt may be irritating to the skin, eyes, and respiratory tract.[18]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][19] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[8]

Conclusion

This compound is a strategically designed synthetic intermediate that embodies the principles of protecting group chemistry. Its structure provides a stable, masked secondary amine and a readily available primary amine, enabling chemists to perform selective, high-yield transformations. The robust protocols for its synthesis and purification, combined with its utility as a molecular building block, solidify its importance for professionals in drug discovery and advanced organic synthesis.

References

-

N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved January 7, 2026, from [Link]

- US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process - Google Patents. Google Patents. (n.d.).

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. (2018, June 7). Retrieved January 7, 2026, from [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

-

N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved January 7, 2026, from [Link]

- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents. Google Patents. (n.d.).

-

1,3-Diaminopropane - Wikipedia. Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Safety Data Sheet: 1,3-Diaminopropane - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. (n.d.). Retrieved January 7, 2026, from [Link]

-

Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. SciELO México. (n.d.). Retrieved January 7, 2026, from [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof - Redalyc. Redalyc. (n.d.). Retrieved January 7, 2026, from [Link]

-

THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. (n.d.). Retrieved January 7, 2026, from [Link]

-

ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses. Organic Syntheses. (2015, March 25). Retrieved January 7, 2026, from [Link]

-

(PDF) Selective Mono-BOC Protection of Diamines - ResearchGate. ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]

-

13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. (2021, March 5). Retrieved January 7, 2026, from [Link]

-

N-Boc-1,3-diaminopropane Hydrochloride: A Key Intermediate for Chemical Innovation. LinkedIn. (n.d.). Retrieved January 7, 2026, from [Link]

-

Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules | ACS Catalysis. ACS Publications. (2026, January 2). Retrieved January 7, 2026, from [Link]

-

Purity of Ethylene Diamine by GC-FID - Vitas Analytical Services. Vitas Analytical Services. (n.d.). Retrieved January 7, 2026, from [Link]

-

Safety Data Sheet 1,3-Diaminopropane 1. Identification Product name - metasci. MetaSci. (n.d.). Retrieved January 7, 2026, from [Link]

-

efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. (2013, July 4). Retrieved January 7, 2026, from [Link]

-

Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF - ResearchGate. ResearchGate. (2025, August 7). Retrieved January 7, 2026, from [Link]

-

N-Benzyloxycarbonyl-1,3-propanediamine hydrochloride, 98%, Thermo Scientific. Fisher Scientific. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6291-84-5: N-Methyl-1,3-propanediamine | CymitQuimica [cymitquimica.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. guidechem.com [guidechem.com]

- 8. 1179362-94-7|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. redalyc.org [redalyc.org]

- 12. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process - Google Patents [patents.google.com]

- 15. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 16. chemos.de [chemos.de]

- 17. sds.metasci.ca [sds.metasci.ca]

- 18. N-Benzyloxycarbonyl-1,3-propanediamine hydrochloride, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride, a bifunctional molecule of significant interest in contemporary medicinal chemistry. With full editorial control, this document delves into the core chemical properties, a detailed plausible synthesis pathway, and its critical role as a linker in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Properties

This compound is a mono-protected diamine, featuring a carboxybenzyl (Cbz) protecting group on one of the nitrogen atoms of the N-methyl-1,3-diaminopropane backbone. The hydrochloride salt form enhances its stability and handling characteristics.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1179362-94-7 | [1] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1][2] |

| Molecular Weight | 258.75 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | [3] |

| Melting Point | Not available | |

| Solubility | Soluble in water and polar organic solvents (predicted) | [4] |

| Storage | Inert atmosphere, room temperature | [5] |

The structure combines the rigidity of the benzyloxycarbonyl group with the flexibility of the propyl chain, a feature that is crucial for its function as a linker in PROTACs, allowing for the optimal spatial orientation of the two ends of the chimera.

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis would likely start from the commercially available N-methyl-1,3-diaminopropane.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane

-

Dissolution: In a round-bottom flask, dissolve N-methyl-1,3-diaminopropane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a mild inorganic base, such as sodium bicarbonate (1.5 eq), to the solution.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of the diamine can favor mono-protection.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-protected product.

Step 2: Formation of this compound

-

Dissolution: Dissolve the purified 1-N-Cbz-1-N-Methyl-1,3-diaminopropane in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 7.30-7.40 (m, 5H, Ar-H of Cbz), 5.15 (s, 2H, -CH₂-Ph of Cbz), 3.30-3.50 (t, 2H, -N-CH₂-), 2.90-3.10 (t, 2H, -CH₂-NH₂), 2.90 (s, 3H, -N-CH₃), 1.70-1.90 (quintet, 2H, -CH₂-CH₂-CH₂-). Note: The presence of rotamers due to the carbamate bond may lead to peak broadening. |

| ¹³C NMR | δ (ppm): 156-157 (C=O), 136-137 (Ar-C), 127-129 (Ar-CH), 67-68 (-O-CH₂-Ph), 45-50 (-N-CH₂-), 35-40 (-CH₂-NH₂), 30-35 (-N-CH₃), 25-30 (-CH₂-CH₂-CH₂-). |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₂H₁₉N₂O₂⁺: 223.1441; found would be expected around this value. |

Applications in Drug Discovery: A Key PROTAC Linker

The primary and most significant application of this compound is as a bifunctional linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General mechanism of action for a PROTAC.

The free amine of this compound can be coupled to a ligand for a target protein, while the Cbz-protected amine can be deprotected to reveal a secondary amine, which can then be coupled to a ligand for an E3 ligase. The length and flexibility of the propyl chain are critical for allowing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the properties of its precursors and related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: The parent compound, N-methyl-1,3-diaminopropane, is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[6] It can cause severe skin burns and eye damage.[6] The Cbz protecting group is generally considered to be of low toxicity.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its well-defined structure, with a selectively protected amine and a flexible linker region, makes it an ideal tool for medicinal chemists. While detailed experimental data in the public domain is limited, its synthesis and properties can be reliably predicted based on established chemical principles. As the field of targeted protein degradation continues to expand, the importance of such specialized linkers is expected to grow.

References

- Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process. (n.d.). Google Patents.

- Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. (n.d.). Google Patents.

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Benzyl carbamate. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved January 7, 2026, from [Link]

-

Chemsrc. (n.d.). Benzyl (3-aminopropyl)carbamate. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N-methyl-. Retrieved January 7, 2026, from [Link]

-

Stenutz. (n.d.). N-methyl-1,3-propanediamine. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). N-Methyl-1,3-propanediamine. Retrieved January 7, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. 1179362-94-7|this compound|BLD Pharm [bldpharm.com]

- 6. N-甲基-1,3-二氨基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Strategic Importance of Mono-Protected Diamines

An In-depth Technical Guide to the Synthesis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride

In the landscape of modern drug discovery and fine chemical synthesis, diamine scaffolds are indispensable building blocks. Their utility, however, is often predicated on the ability to selectively functionalize one of the two amine groups. This necessity gives rise to the critical role of mono-protected diamines, which serve as versatile intermediates, enabling sequential and controlled chemical transformations. This compound is one such key intermediate. The presence of a carbobenzyloxy (Cbz) protecting group on the secondary amine and a free primary amine allows for regioselective elaboration of molecular structures. The terminal hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, making it an ideal precursor for researchers in pharmaceutical and materials science.

This guide provides a comprehensive overview of a robust and reliable synthetic strategy for this compound, grounded in established chemical principles. We will delve into the rationale behind the chosen synthetic route, provide a detailed experimental protocol, and discuss the necessary purification and characterization steps, reflecting the expertise of a senior application scientist.

Synthetic Strategy: The Logic of Selective Protection

The core challenge in synthesizing the target compound lies in the selective protection of the secondary amine of the starting material, N-Methyl-1,3-propanediamine, in the presence of a more nucleophilic primary amine.

Retrosynthetic Analysis:

Our target molecule can be disconnected at the carbamate linkage, leading back to the starting diamine and a source of the Cbz group, such as benzyl chloroformate (Cbz-Cl). The final hydrochloride salt is formed in the last step from the purified free base.

The Challenge of Selectivity:

N-Methyl-1,3-propanediamine possesses two distinct nucleophilic centers: a primary amine (-NH₂) and a secondary amine (-NHCH₃). While primary amines are typically more sterically accessible, the secondary amine is also reactive. A successful synthesis must favor the formation of the N-Cbz product on the secondary amine. This is achieved by exploiting the inherent reactivity differences and carefully controlling reaction conditions. The secondary amine, while slightly less nucleophilic, can be targeted for protection. The subsequent protonation to form the hydrochloride salt occurs readily on the remaining free primary amine.

Part 1: Precursor and Product Characterization

A thorough understanding of the starting materials and the final product is fundamental.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| N-Methyl-1,3-propanediamine (Starting Material) | 6291-84-5 | C₄H₁₂N₂ | 88.15 | Colorless to amber liquid; Boiling Point: 139-141 °C.[1][2][3] |

| This compound (Target Product) | 1179362-94-7 | C₁₂H₁₉ClN₂O₂ | 258.74 | Typically an off-white solid.[4][5] |

Part 2: The Core Synthesis - A Step-by-Step Protocol

This section details the experimental procedure for the selective N-protection of N-Methyl-1,3-propanediamine. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Scheme

The overall transformation involves the acylation of the secondary amine with benzyl chloroformate, followed by an acidic workup to form the hydrochloride salt.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials:

-

N-Methyl-1,3-propanediamine (99%)

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), distilled

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

2 M HCl in diethyl ether

Procedure:

-

Reaction Setup: To a 3-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Methyl-1,3-propanediamine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Add triethylamine (TEA) (1.1 eq).

-

Rationale: DCM is an excellent inert solvent for this reaction. TEA acts as a base to neutralize the HCl byproduct generated during the acylation, preventing the protonation and deactivation of the starting diamine.

-

-

Acylation: Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of benzyl chloroformate (1.0 eq) in DCM via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: The reaction is exothermic; slow addition at low temperature is crucial to control the reaction rate, maximize selectivity for the secondary amine, and minimize the formation of di-acylated and other side products.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Stirring overnight ensures the reaction goes to completion. TLC allows for qualitative assessment of the consumption of the starting material and the formation of the product.

-

Part 3: Workflow for Product Isolation and Purification

A systematic work-up and purification procedure is essential to isolate the desired product with high purity.

Purification Workflow Diagram

Caption: Step-by-step workflow for product work-up and purification.

Purification Protocol

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.[6]

-

Rationale: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any residual acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Chromatographic Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0-10% methanol in DCM), is effective.

-

Rationale: Column chromatography separates the mono-protected product from any unreacted starting material, di-protected by-product, and other impurities based on polarity.

-

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.

-

Rationale: This converts the basic amine into its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and store than the free base oil.

-

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual soluble impurities and then dry it under vacuum.

Part 4: Safety Considerations

All chemical syntheses must be conducted with strict adherence to safety protocols.

-

N-Methyl-1,3-propanediamine: This compound is corrosive and flammable. It can cause severe skin burns and eye damage.[3] Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Benzyl Chloroformate (Cbz-Cl): This reagent is a potent lachrymator and is corrosive. It should be handled exclusively in a fume hood with appropriate PPE.

-

Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the principles of selective chemical protection. By carefully controlling reaction conditions, particularly temperature and stoichiometry, and employing a systematic purification strategy, this valuable synthetic intermediate can be reliably prepared. The conversion to a hydrochloride salt provides a stable, solid product suitable for a wide range of applications in research and development. This guide offers a robust framework for its synthesis, empowering researchers to confidently produce this key chemical building block.

References

-

PubChem. N-Methyl-1,3-propanediamine. Available at: [Link]

- Google Patents. Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process (US5973205A).

-

Pharmaffiliates. N-Methyl-1,3-propanediamine. Available at: [Link]

- Google Patents. Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process (WO1997002231A1).

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available at: [Link]

-

ChemWhat. N-METHYL-1,3-PROPANEDIAMINE CAS#: 6291-84-5. Available at: [Link]

Sources

- 1. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-1,3-propanediamine, 99% | Fisher Scientific [fishersci.ca]

- 3. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 1179362-94-7|this compound|BLD Pharm [bldpharm.com]

- 6. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

A Researcher's Guide to the Safe Handling of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals

Introduction

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a bespoke molecule often utilized in the intricate pathways of pharmaceutical synthesis. As with many specialized reagents, a comprehensive, peer-reviewed Safety Data Sheet (SDS) is not always readily available. This guide, therefore, has been meticulously compiled by synthesizing data from structurally analogous compounds, primarily the parent amine N-Methyl-1,3-propanediamine and the related 1,3-diaminopropane. This approach allows us to extrapolate and present a robust safety framework, empowering researchers to handle this compound with the highest degree of caution and preparedness. The core philosophy of this document is not just to state safety protocols, but to provide the scientific rationale behind them, ensuring a culture of informed safety in the laboratory.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are derived from its diamine backbone. Amines are notoriously corrosive and can cause severe skin burns and eye damage upon contact.[1][2] The hydrochloride salt form suggests that the compound is likely a solid, which may present an inhalation hazard if handled as a fine powder.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |

| Acute Toxicity, Dermal | Category 2 | Fatal in contact with skin.[3][4] |

This table is an inferred classification based on the hazards of structurally similar compounds.

The presence of the Cbz (carboxybenzyl) protecting group may modulate the reactivity of the secondary amine, but the fundamental corrosive nature of the free primary amine and the overall molecule should be presumed.

Section 2: Prudent Handling and Engineering Controls

A multi-layered approach to safety is paramount when working with this class of compounds. The hierarchy of controls should always be prioritized, starting with the most effective measures.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood.[5] This is a non-negotiable standard to prevent inhalation of any airborne particles and to contain any potential splashes or spills. The fume hood sash should be kept as low as possible to maximize containment. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent any direct contact with the chemical.

-

Hand Protection : Double gloving is recommended. A nitrile glove as the inner layer and a butyl rubber glove as the outer layer provide excellent protection against amines.[1][7] Gloves should be inspected for any signs of degradation or perforation before and during use.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[2][8] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4][8]

-

Body Protection : A flame-retardant lab coat is required. For larger scale operations, or when there is a significant risk of exposure, a chemically resistant apron or disposable coveralls should be utilized.[1]

Section 3: Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 20-30 minutes, while holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing and shoes.[2][5] Flood the affected skin with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air.[2][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting.[2][5] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9] Seek immediate medical attention.[2] |

Accidental Release Measures

In the event of a spill, the following protocol should be followed:

-

Evacuate : Immediately evacuate all non-essential personnel from the area.

-

Ventilate : Ensure the area is well-ventilated, but do not open windows if it compromises the containment of the fume hood.

-

Contain : For a small spill, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[2][9] Do not use combustible materials like sawdust.

-

Neutralize : Due to the amine nature, a weak acid solution (e.g., 5% citric acid) can be used for neutralization after the initial absorption.

-

Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate : Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2]

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] The recommended storage temperature for the parent amine is in a refrigerator (2-8°C).[10]

-

Incompatible Materials : Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][9]

-

Stability : The compound is expected to be stable under recommended storage conditions. Avoid exposure to moisture and air to prevent degradation.

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Disposal Methods : Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Do not dispose of down the drain.[2]

Conclusion

While a specific Safety Data Sheet for this compound is not widely available, a thorough understanding of its chemical structure and the known hazards of its parent amines allows for the development of a robust and comprehensive safety protocol. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can handle this compound with the confidence that they are protecting themselves and their colleagues. The information presented in this guide should be used to supplement, not replace, institutional safety training and protocols.

References

-

N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

This compound - AAA-Chem.

-

1-N-CBZ-1-N-Methyl-1,3-DIAMINOPROPANE-HCl - Guidechem.

-

N-Methyl-1,3-Propanediamine 6291-84-5 wiki - Guidechem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

safety data sheet - Spectrum Chemical.

-

SAFETY DATA SHEET - Covestro Solution Center.

-

SAFETY DATA SHEET - Solution Center | Covestro.

-

N-METHYL-1,3-PROPANEDIAMINE | CAS#:6291-84-5 | Chemsrc.

-

Safety data sheet - Pramol-Chemie AG.

-

Chemical Safety Data Sheet MSDS / SDS - N-METHYL-1,3-PROPANEDIAMINE - ChemicalBook.

-

Safety Data Sheet: 1,3-Diaminopropane - Chemos GmbH&Co.KG.

-

CAS No : 6291-84-5| Chemical Name : N-Methyl-1,3-propanediamine | Pharmaffiliates.

Sources

- 1. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride solubility

An In-depth Technical Guide to the Solubility of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis, featuring a protected secondary amine and a primary amine salt. Understanding its solubility is paramount for its effective use in reaction solvent selection, purification, and formulation development. Due to the absence of publicly available empirical data, this guide establishes a predicted solubility profile based on first principles of chemical structure and polarity. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its solubility in various solvent systems, empowering researchers to generate reliable data for their specific applications.

Introduction to the Molecule and its Significance

Molecular Structure and Functional Characteristics

This compound is a synthetic intermediate characterized by several key structural features that dictate its chemical behavior and physical properties:

-

Carboxybenzyl (Cbz) Protecting Group: A common amine protecting group that introduces a significant hydrophobic and aromatic character via the benzyl moiety. The carbamate linkage itself is polar.[1]

-

Tertiary Amine (Protected): The nitrogen atom bonded to the Cbz group, a methyl group, and the propane chain.

-

Primary Ammonium Hydrochloride: The terminal amine exists as a hydrochloride salt, introducing an ionic, highly polar, and hydrophilic center. The formation of amine hydrochloride salts is a common strategy to improve the stability and handling of amines but often leads to high lattice energy and reduced solubility in non-polar organic solvents.[2]

-

Propyl Linker: A flexible, non-polar aliphatic chain connecting the two nitrogen centers.

The presence of both a large, hydrophobic Cbz group and a highly polar ionic center makes this molecule amphiphilic, suggesting a complex solubility profile that is highly dependent on the chosen solvent system.

Importance in Research and Development

This molecule serves as a critical building block, offering two distinct and differentially protected amine functionalities. This allows for selective chemical transformations, making it valuable in the synthesis of:

-

Pharmaceutical Agents: As a scaffold for building more complex molecules with specific biological targets.

-

Ligands for Metal Complexes: The diamine structure is a classic motif for creating chelating agents.

-

Specialty Polymers and Materials: Used to introduce specific functional properties into larger macromolecules.

Success in these synthetic applications is critically dependent on identifying suitable solvent systems that can effectively dissolve the starting material to ensure homogeneous reaction conditions.

Predicted Solubility Profile

Analysis of Physicochemical Properties

The solubility of a solute is governed by the principle of "like dissolves like." The interplay between the ionic hydrochloride group and the hydrophobic Cbz group is the primary determinant of this molecule's solubility.

-

Ionic Character: The –NH3+Cl- group will dominate solubility in highly polar, protic solvents capable of solvation and hydrogen bonding, such as water and short-chain alcohols.

-

Hydrophobic Character: The benzyl ring of the Cbz group will limit solubility in highly polar solvents but favor solubility in solvents with some non-polar character.

-

Hydrogen Bonding: The molecule has hydrogen bond donors (–NH3+) and acceptors (carbamate oxygens), which will interact favorably with protic solvents.[3]

Qualitative Solubility Predictions

Based on these structural attributes, a qualitative solubility profile can be predicted. This serves as a starting point for experimental verification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | These solvents can effectively solvate the ionic hydrochloride salt through ion-dipole interactions and hydrogen bond with both the ammonium group and carbamate oxygens. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | Capable of solvating polar groups but are less effective at solvating the ionic salt compared to protic solvents. The hydrophobic Cbz group may improve solubility here. |

| Ethers | THF, Diethyl Ether | Very Low | Lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt. |

| Chlorinated Solvents | Dichloromethane (DCM) | Low to Insoluble | While able to dissolve many organic compounds, DCM is generally a poor solvent for salts. |

| Hydrocarbons | Hexanes, Toluene | Insoluble | These non-polar solvents cannot effectively solvate the ionic or polar parts of the molecule. |

Experimental Protocol for Solubility Determination

To move beyond prediction, quantitative solubility must be determined experimentally. The isothermal equilibrium method is the gold standard for this purpose, as it ensures that the thermodynamic solubility limit is reached.[4]

Core Principle

The method involves generating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved. The concentration of the solute in the supernatant is then measured to determine the solubility.

Diagram of the Experimental Workflow

Caption: Isothermal equilibrium solubility determination workflow.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structural analogs like 1,3-diaminopropane suggest that it should be handled with care.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Reactivity: As an amine hydrochloride, it is a weak acid. Avoid contact with strong bases, which could liberate the free amine.

Detailed Step-by-Step Methodology

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Analytical balance

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, Gravimetric analysis equipment)

Procedure:

-

Preparation: Add an excess amount of the compound (e.g., 20-30 mg, accurately weighed) to a tared glass vial. The key is to ensure solid remains undissolved at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully draw the clear supernatant into a syringe. Attach a syringe filter and discard the first few drops to saturate the filter material. Collect a precise aliquot of the filtrate into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis).

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. Once the solvent is fully removed, weigh the vial again. The mass of the residue is the amount of dissolved solute.

-

HPLC-UV Method: Dilute the collected filtrate to a suitable concentration within the linear range of a previously established calibration curve. The Cbz group provides a strong UV chromophore, making HPLC-UV an ideal technique.

-

-

Calculation: Calculate the solubility using the appropriate formula based on the quantification method.[4]

-

Gravimetric: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)

-

HPLC: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Interpreting Solubility Data

The Causality Behind Solubility

The experimentally determined solubility values provide direct insight into the intermolecular forces at play. High solubility in a given solvent indicates that the solute-solvent interactions are strong enough to overcome the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.

Logical Relationships in Solvent Selection

The relationship between the molecule's structure and its solubility can be visualized to guide solvent selection for various applications.

Caption: Relationship between molecular features and solvent properties.

This diagram illustrates that matching the key features of the solute with those of the solvent is crucial. The ionic center requires a highly polar, preferably protic, solvent for effective dissolution.

Conclusion

This compound possesses a complex, amphiphilic structure that necessitates a careful and empirical approach to solvent selection. While theoretical predictions suggest high solubility in polar protic solvents like water and methanol, its utility in organic synthesis demands precise knowledge of its solubility in a broader range of media. The isothermal equilibrium protocol detailed in this guide provides a robust, self-validating framework for researchers to generate the high-quality, quantitative data required for optimizing reaction conditions, developing purification strategies, and advancing their research and development objectives.

References

-

N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem. National Center for Biotechnology Information. [Link]

-

1,3-Diaminopropane - Wikipedia. Wikimedia Foundation. [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Safety Data Sheet: 1,3-Diaminopropane - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Jamaica. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Jamaica. [Link]

-

Glutamic acid protection using cbz ? | ResearchGate. ResearchGate. [Link]

- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents.

-

1,3-Propanediamine, N-methyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Chemical Properties of 1,3-Propanediamine, N-methyl- (CAS 6291-84-5) - Cheméo. Cheméo. [Link]

-

Safety Data Sheet 1,3-Diaminopropane 1. Identification Product name - metasci. Meta-Sci. [Link]

-

(PDF) Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity - ResearchGate. ResearchGate. [Link]

-

Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. [Link]

-

Experiment 13 – Properties of Amines and Amides - Moorpark College. Moorpark College. [Link]

Sources

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride NMR data

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound (CAS: 1179362-94-7). As a key bifunctional building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document, intended for researchers, chemists, and drug development professionals, details the predicted ¹H and ¹³C NMR spectral data, explains the rationale behind signal assignments based on fundamental principles, and presents a robust, self-validating protocol for experimental data acquisition and interpretation. By synthesizing data from structurally related compounds and foundational spectroscopic theory, this guide serves as an authoritative reference for the characterization of this and similar carbamate-protected amino compounds.

Part 1: Molecular Structure and Spectroscopic Significance

This compound is a versatile synthetic intermediate. Its structure incorporates a primary amine (as a hydrochloride salt), a Cbz-protected secondary amine, and a flexible three-carbon propyl chain. This unique combination of functional groups presents a distinct NMR fingerprint that is crucial for reaction monitoring, quality control, and final product verification.

The presence of the carboxybenzyl (Cbz) protecting group, the N-methyl substituent, and the protonated primary amine each imparts specific electronic effects that govern the chemical shifts and coupling patterns of the molecule's protons and carbons. Understanding these influences is key to accurate spectral interpretation.

Caption: Molecular structure of this compound.

Part 2: Predicted NMR Spectral Data and Interpretation

While a definitive experimental spectrum for this exact compound is not widely published, a highly accurate prediction can be synthesized from the analysis of its constituent parts and related molecules.[1][2] The hydrochloride form dictates the use of polar, protic-compatible deuterated solvents such as D₂O or DMSO-d₆ for analysis. The data below is predicted for a standard high-field NMR instrument (e.g., 400 MHz for ¹H).

Predicted ¹H NMR Data

The proton spectrum is the most informative for initial structural verification. The key is to recognize how the electron-withdrawing Cbz group and the protonated ammonium group deshield adjacent protons, shifting them downfield.[3]

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet (m) | 5H | - | Protons on the phenyl ring of the Cbz group. |

| Benzylic (O-CH₂-Ph) | 5.15 | Singlet (s) | 2H | - | The two equivalent protons are adjacent to an oxygen and the aromatic ring, resulting in a significant downfield shift. The signal may show broadening due to rotamers. |

| Methylene (C1') | 3.45 | Triplet (t) | 2H | ~7.0 | This CH₂ group is adjacent to the Cbz-protected nitrogen, causing a downfield shift. It is coupled to the C2' protons. |

| Methylene (C3') | 3.05 | Triplet (t) | 2H | ~7.5 | This CH₂ group is adjacent to the positively charged -NH₃⁺ group, leading to strong deshielding and a downfield shift. It is coupled to the C2' protons. |

| N-Methyl (N-CH₃) | 2.95 | Singlet (s) | 3H | - | The methyl group attached to the nitrogen is a sharp singlet. Its position is influenced by the Cbz group. |

| Methylene (C2') | 2.05 | Quintet (p) | 2H | ~7.2 | This central CH₂ group is coupled to both the C1' and C3' protons (4 neighbors), resulting in a quintet (or pentet). It is the most upfield of the aliphatic chain protons. |

| Ammonium (-NH₃⁺) | 8.0 - 8.5 | Broad Singlet (br s) | 3H | - | Exchangeable protons of the ammonium salt. This signal will be broad and its position is highly dependent on concentration and residual water. It will not be observed in D₂O. |

Predicted ¹³C NMR Data